molecular formula C18H18N4O3 B2439667 ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate CAS No. 1105210-35-2

ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate

Cat. No.: B2439667
CAS No.: 1105210-35-2
M. Wt: 338.367
InChI Key: MLALJEWYGULVTE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a complex organic compound that features a pyridine ring, a benzimidazole moiety, and an ethyl ester group

Properties

IUPAC Name

ethyl 2-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-17(24)11-20-16(23)12-22-15-8-4-3-7-14(15)21-18(22)13-6-5-9-19-10-13/h3-10H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALJEWYGULVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.

Chemical Reactions Analysis

Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound features a unique combination of a benzimidazole and pyridine structure, which is known for its biological activity. Benzimidazole derivatives have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, leading to their exploration as potential anticancer agents .
  • Antimicrobial Properties : The presence of the pyridine moiety enhances the compound's ability to interact with biological targets, potentially leading to antimicrobial effects. Studies have demonstrated that similar compounds exhibit significant activity against bacterial strains, making them candidates for antibiotic development .

Antitubercular Activity

Recent studies have assessed the antitubercular properties of related compounds. The mechanism often involves the inhibition of key mycobacterial enzymes, which are critical for the survival of Mycobacterium tuberculosis. The evaluation of such compounds in vitro and in vivo has shown promising results in reducing bacterial load in infected models .

Table 1: Summary of Research Findings on Related Compounds

Compound NameBiological ActivityFindingsReference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesAntimicrobial, AnticancerEffective against multiple cancer cell lines and bacterial strains
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamideAnticancerHigh binding affinity to cancer-related targets
Ethyl 2-benzothiazolyl acetate derivativesAnthelminticComparable efficacy to standard drugs like albendazole

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can be compared to other compounds with similar structures, such as:

Biological Activity

Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 284.31 g/mol

The structure includes a benzimidazole moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The synthetic pathway may include the formation of the benzimidazole core followed by acylation reactions to introduce the ethyl acetate group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to benzimidazole derivatives. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0048 to 0.025 mg/mL, indicating strong antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to its structural characteristics that allow interaction with biological targets involved in cancer cell proliferation.

A case study demonstrated that related compounds could induce apoptosis in cancer cells by activating specific pathways associated with cell cycle regulation and apoptosis .

Research Findings

  • Inhibition Studies : A study reported that related benzimidazole derivatives exhibited IC50_{50} values ranging from 18.8 µM to 35.6 µM against bacterial enzymes, suggesting a potential mechanism of action through enzyme inhibition .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications on the benzimidazole ring significantly influence biological activity. Substituents at specific positions can enhance potency against microbial strains .
  • Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for this compound, including good solubility and permeability, which are critical for therapeutic applications .

Data Tables

Biological Activity MIC (mg/mL) Target Organisms
Antibacterial0.0048 - 0.025Staphylococcus aureus
Escherichia coli
Antifungal0.0195Candida albicans
AnticancerIC50_{50}: 18.8 - 35.6 µMVarious cancer cell lines

Q & A

Basic Research Questions

Q. What are effective synthetic routes for ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Catalyst-driven synthesis : Use CBr₄ as a catalyst in a one-pot reaction under mild conditions to construct benzimidazole-acetamido-acetate derivatives. This method achieves high atom economy (~100%) with moderate to good yields ( ).
  • Alkylation approach : React 2-mercaptobenzimidazole derivatives with ethyl chloroacetate in DMF using K₂CO₃ as a base. Reflux for 12–24 hours at 100°C, followed by extraction with ethyl acetate/water, yields the target compound ( ).
    • Key variables : Solvent choice (e.g., DMSO vs. toluene), temperature, and catalyst loading ( ).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of pyridinyl protons (δ ~8.5–9.0 ppm) and benzimidazole NH signals (δ ~12–13 ppm) ( ).
  • Elemental analysis : Verify C, H, N, and S content (e.g., C 51.88%, N 15.23% in related derivatives) ().
  • TLC monitoring : Use ethyl acetate/hexane (50:50) to track reaction progress ( ).

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in antimicrobial or anti-inflammatory studies?

  • Functionalization : Introduce substituents (e.g., thioether groups, coumarin derivatives) to enhance interactions with bacterial enzymes or COX-2 targets ( ).
  • Structure-activity relationship (SAR) :

  • Pyridinyl groups improve solubility and binding to bacterial DNA gyrase ( ).
  • Acetamide linkages modulate anti-inflammatory activity by interacting with cyclooxygenase ( ).
    • In vitro assays : Test against E. coli (MIC ≤ 25 µg/mL) or COX-2 inhibition (IC₅₀ ~0.8 µM) ( ).

Q. How do crystallographic and computational studies inform its molecular interactions?

  • X-ray crystallography : Resolve asymmetric units to identify hydrogen-bonding networks (e.g., bromide anions stabilizing the benzimidazole framework) ( ).
  • Molecular docking : Simulate binding to M. tuberculosis enoyl-ACP reductase (InhA) or human COX-2. Pyridinyl and benzimidazole moieties show strong π-π stacking with active-site residues ( ).

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Critical factors :

  • Purification : Use flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate high-purity (>97%) product ( ).
  • Exothermic control : Monitor temperature during ethyl chloroacetate addition to prevent side reactions ( ).
    • Atom economy : Prioritize methods with minimal byproducts (e.g., CBr₄-catalyzed reactions) ( ).

Data Contradictions and Resolution

Q. Why do synthesis yields vary across literature reports?

  • Key discrepancies :

  • Yields range from 50% (solvent-dependent methods) to 87% (optimized alkylation).
  • Resolution : Pre-activate intermediates (e.g., 2-mercaptobenzimidazole) with K₂CO₃ to improve reactivity ( vs. 16).

Methodological Best Practices

Q. How to troubleshoot low yields in coupling reactions involving pyridinyl-benzimidazole cores?

  • Solutions :

  • Use glacial acetic acid as a solvent for condensation steps ( ).
  • Substitute phthalic anhydride for milder cyclization agents ( ).

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